N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Description
N-(4-Carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide is a pyrazole-based compound characterized by a central pyrazole ring substituted with a phenyl group at position 1, a thiophene-2-yl moiety at position 3, and a carboxamide group at position 4 linked to a 4-carbamoylphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H16N4O2S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H16N4O2S/c22-20(26)14-8-10-15(11-9-14)23-21(27)17-13-25(16-5-2-1-3-6-16)24-19(17)18-7-4-12-28-18/h1-13H,(H2,22,26)(H,23,27) |
InChI Key |
JHZOEAMDVAOQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with N-(4-carbamoylphenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, enabling a comparative assessment:
Key Comparative Insights
Core Heterocycle Influence
- The pyrazole core in the target compound and ’s analog offers rigidity and hydrogen-bonding capacity, which are critical for target binding. In contrast, the thiazolo[3,2-a]pyridine in ’s compound provides a fused bicyclic system, enhancing planar stacking interactions with viral proteins .
- Thiophene vs. Fluorinated Substituents : The thiophene-2-yl group in the target compound may improve π-π stacking compared to the fluorobenzyl groups in ’s analog, which are associated with increased lipophilicity and blood-brain barrier penetration .
However, this remains speculative without experimental validation. ’s compound demonstrated superior SARS-CoV-2 spike protein binding (ΔG = −8.7 kcal/mol) compared to the target compound’s structural class, likely due to its extended hydrophobic naphthalene substituent .
Physicochemical Properties
- Lipophilicity : Fluorinated analogs () exhibit higher logP values, favoring membrane permeability, whereas the thiophene-containing target compound may balance solubility and permeability.
- Metabolic Stability : Acetamidophenyl () and carbamoylphenyl (Target) groups resist rapid hydrolysis, contrasting with ester or thioxo groups in ’s thiazole derivative .
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